2-(2,4-dichlorophenyl)-1H-benzimidazole 2-(2,4-dichlorophenyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 14225-79-7
VCID: VC20960815
InChI: InChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)
SMILES: C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C13H8Cl2N2
Molecular Weight: 263.12 g/mol

2-(2,4-dichlorophenyl)-1H-benzimidazole

CAS No.: 14225-79-7

Cat. No.: VC20960815

Molecular Formula: C13H8Cl2N2

Molecular Weight: 263.12 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenyl)-1H-benzimidazole - 14225-79-7

Specification

CAS No. 14225-79-7
Molecular Formula C13H8Cl2N2
Molecular Weight 263.12 g/mol
IUPAC Name 2-(2,4-dichlorophenyl)-1H-benzimidazole
Standard InChI InChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)
Standard InChI Key FEFXAMYFMLSALS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl

Introduction

Structural and Chemical Properties

Chemical Identity and Structure

2-(2,4-Dichlorophenyl)-1H-benzimidazole is identified in the PubChem database with CID 278826 . The compound contains a benzimidazole core with a 2,4-dichlorophenyl group attached at the 2-position of the benzimidazole ring. This particular structural arrangement contributes to its pharmacological potential and chemical behavior in biological systems.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that influence its biological behavior and potential applications. Table 1 summarizes the key physical and chemical properties of 2-(2,4-dichlorophenyl)-1H-benzimidazole.
Table 1: Physicochemical Properties of 2-(2,4-Dichlorophenyl)-1H-Benzimidazole

PropertyValue
Molecular FormulaC₁₃H₈Cl₂N₂
Molecular Weight263.12 g/mol
CAS Registry Number14225-79-7
Physical StateSolid (presumed based on similar compounds)
SolubilityLimited water solubility (characteristic of benzimidazoles)
Estimated Boiling PointApproximately 455°C at 760 mmHg (based on similar structures)
Estimated Flash PointApproximately 261.4°C (based on similar structures)

Structural Comparison with Related Compounds

The 2-(2,4-dichlorophenyl)-1H-benzimidazole structure differs from related compounds such as 2-(2,4-dichlorobenzyl)-1H-benzimidazole (CID 2112217), which contains an additional methylene group between the benzimidazole and dichlorophenyl moieties . Similarly, it differs from 2-(3,4-dichlorophenyl)-1H-benzimidazole (CAS 67370-32-5) in the positions of the chlorine atoms on the phenyl ring . These structural differences, though subtle, can significantly impact the biological properties and applications of these compounds.

Synthesis Approaches

Conventional Synthesis Methods

Several methods have been developed for synthesizing benzimidazole derivatives, which can be adapted for the preparation of 2-(2,4-dichlorophenyl)-1H-benzimidazole. One common approach involves the cyclocondensation reaction of o-phenylenediamine with the corresponding aldehyde in the presence of an acid catalyst.

Eco-friendly Synthesis

Recent advances have focused on developing environmentally benign methods for synthesizing benzimidazole derivatives. One such method employs Amberlite IR-120 as a heterogeneous catalyst in aqueous media, which offers excellent yields and allows for catalyst recycling without loss of activity . This approach represents a practical and eco-friendly alternative for the synthesis of biologically significant 2-aryl-1-arylmethyl-1H-benzimidazoles, which are structurally related to 2-(2,4-dichlorophenyl)-1H-benzimidazole.

Specialized Synthetic Routes

For 1,2-disubstituted benzimidazoles, various synthesis methods have been reported, including:

  • N-alkylation of 2-substituted benzimidazole in the presence of a strong base

  • N-alkylation of o-nitroanilides followed by reductive cyclization

  • Cyclocondensation of N-substituted o-aminoanilides

  • Reductive cyclization of o-nitroanilides followed by N-alkylation

  • Condensation of N-substituted phenylenediamine with sodium salt of α-hydroxybenzylsulphonic acid
    While these methods are primarily reported for related benzimidazole derivatives, they provide valuable insights into potential synthetic routes for 2-(2,4-dichlorophenyl)-1H-benzimidazole.

Structure-Activity Relationship (SAR)

Impact of Chlorine Substitution Pattern

The positioning of chlorine atoms on the phenyl ring significantly influences the biological activity of benzimidazole derivatives. The 2,4-dichloro substitution pattern in 2-(2,4-dichlorophenyl)-1H-benzimidazole likely contributes to its lipophilicity and ability to interact with biological targets, potentially enhancing its antimicrobial and antiproliferative properties.

Role of the Benzimidazole Core

The benzimidazole nucleus provides structural planarity, which is crucial for biological activity . This planar structure facilitates interactions with various biological targets, including enzymes and receptors, contributing to the compound's therapeutic potential.

Molecular Mechanisms of Action

Interaction with Dihydrofolate Reductase

Molecular docking studies on related benzimidazole derivatives have suggested interaction with dihydrofolate reductase (DHFR) , an enzyme involved in the biosynthesis of tetrahydrofolate (THF) that promotes the synthesis of purines and some amino acids, especially thymidine. DHFR is responsible for maintaining THF pools in cells and represents a potential target for antibacterial compounds .

Membrane Interaction and Cellular Uptake

The lipophilic nature of 2-(2,4-dichlorophenyl)-1H-benzimidazole, enhanced by the presence of chlorine atoms, likely facilitates its penetration through lipid membranes . This property is particularly relevant for its potential antiproliferative and antimicrobial activities, as it enables the compound to reach intracellular targets.

Future Research Directions

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